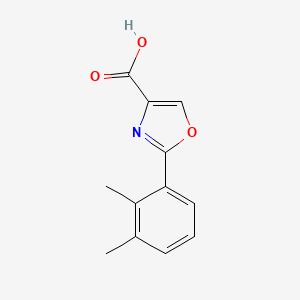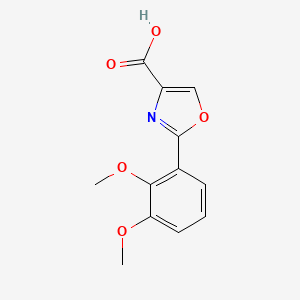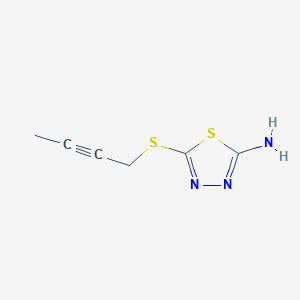
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiadiazole derivative that has shown promising results in various studies.
Aplicaciones Científicas De Investigación
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has shown potential applications in various fields of scientific research. Some of the key areas where this compound has been studied are:
1. Antimicrobial Activity: 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has shown significant antimicrobial activity against various strains of bacteria and fungi. This compound has been found to be effective against both gram-positive and gram-negative bacteria.
2. Anticancer Activity: Studies have shown that 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has potent anticancer activity. This compound has been found to induce apoptosis in cancer cells and inhibit their growth.
3. Anti-Inflammatory Activity: 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has been found to have anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound works by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has various biochemical and physiological effects. Some of the key effects of this compound are:
1. Inhibition of Enzymes: 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has been found to inhibit various enzymes such as tyrosinase, urease, and acetylcholinesterase.
2. Antioxidant Activity: This compound has been found to have antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative damage.
3. Neuroprotective Activity: Studies have suggested that 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has neuroprotective activity. This compound has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine in lab experiments are:
1. This compound has shown potent biological activity in various studies.
2. It is relatively easy to synthesize this compound.
3. This compound can be used as a starting material for the synthesis of other thiadiazole derivatives.
The limitations of using 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine in lab experiments are:
1. The mechanism of action of this compound is not fully understood.
2. More studies are needed to determine the safety and toxicity of this compound.
3. The synthesis of this compound requires the use of hazardous chemicals.
Direcciones Futuras
Some of the future directions for the study of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine are:
1. Further studies are needed to determine the mechanism of action of this compound.
2. More studies are needed to determine the safety and toxicity of this compound.
3. This compound can be used as a starting material for the synthesis of other thiadiazole derivatives.
4. More studies are needed to determine the potential applications of this compound in various fields such as medicine, agriculture, and industry.
5. Studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound.
Métodos De Síntesis
The synthesis of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-5-but-2-ynyl-1,3,4-thiadiazole with sulfur. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of this reaction is around 80-85%.
Propiedades
IUPAC Name |
5-but-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S2/c1-2-3-4-10-6-9-8-5(7)11-6/h4H2,1H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGSOPZQRQSAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)



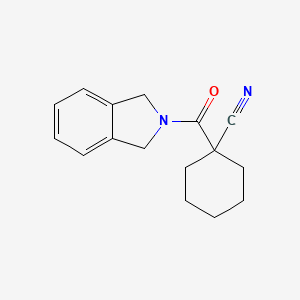
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
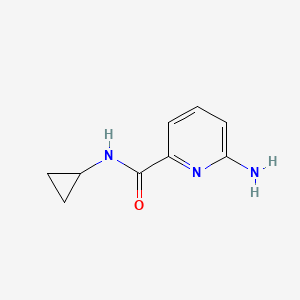
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
